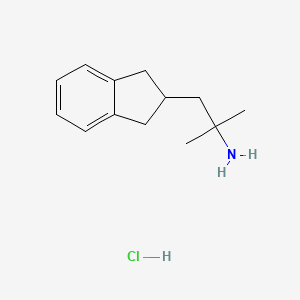

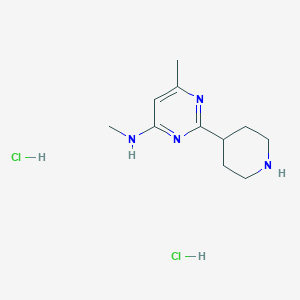

![molecular formula C6H4IN3 B1402734 5-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1305324-99-5](/img/structure/B1402734.png)

5-iodo-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

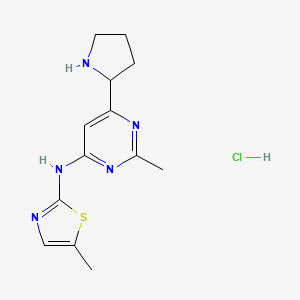

5-Iodo-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the empirical formula C6H4IN3. It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Based on the available literature, the synthesis of pyrazolo[3,4-b]pyridine derivatives, including 5-iodo-1H-pyrazolo[3,4-b]pyridine, involves various synthetic strategies and approaches . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .

Molecular Structure Analysis

The molecular weight of 5-iodo-1H-pyrazolo[3,4-b]pyridine is 245.02 . The SMILES string representation of this compound is Ic1cnc2[nH]ncc2c1 .

Physical And Chemical Properties Analysis

5-Iodo-1H-pyrazolo[3,4-b]pyridine is a solid substance . More specific physical and chemical properties are not available in the retrieved resources.

Applications De Recherche Scientifique

Synthesis and Functionalization

5-Iodo-1H-pyrazolo[3,4-b]pyridines are used in the synthesis and functionalization of novel compounds. Lavecchia et al. (2004) demonstrated the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation and described efficient coupling reactions from 3-iodo derivatives with various reagents under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina-Raboin, & Guillaumet, 2004).

Novel Derivative Synthesis for Antibacterial and Antioxidant Properties

Variya et al. (2019) reported the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked to various sulfonamide derivatives, exhibiting significant antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).

Environmentally Friendly Synthesis Methodologies

Gálvez et al. (2014) utilized a microwave-assisted cyclocondensation reaction between 5-aminopyrazoles and cyclic ketones under solvent-free conditions, catalyzed by iodine, for the synthesis of 5-n-alkylcycloalkane[d]pyrazolo[3,4-b]pyridines, providing an environmentally friendly methodology with good yields (Gálvez, Quiroga, Insuasty, & Abonía, 2014).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed the synthesis, substituent diversity, and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, highlighting their significance in various medicinal contexts (Donaire-Arias et al., 2022).

Development of Antileishmanial Compounds

Medeiros et al. (2017) synthesized and characterized substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates, evaluating them for antileishmanial activity against Leishmania amazonensis, with some compounds showing expressive activity (Medeiros et al., 2017).

Fluorescence Dyes and Imaging Applications

Chen et al. (2012) synthesized new tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, demonstrating high fluorescence quantum yields and potential in living cell imaging (Chen et al., 2012).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid breathing mist, gas or vapours of 5-iodo-1H-pyrazolo[3,4-b]pyridine. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

5-iodo-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGYPSIUBDHUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-iodo-1H-pyrazolo[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

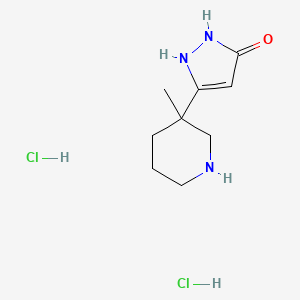

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)

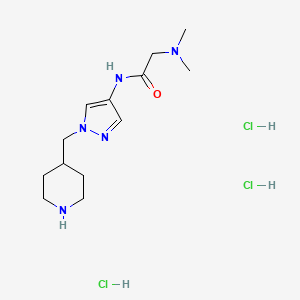

![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)

![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)

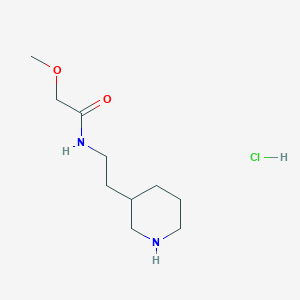

![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)